Kisspeptin-54 (27-54) (human)

Description

BenchChem offers high-quality Kisspeptin-54 (27-54) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kisspeptin-54 (27-54) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C149H226N42O39 |

|---|---|

Molecular Weight |

3229.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H226N42O39/c1-15-79(12)119(156)147(230)191-58-30-40-107(191)140(223)168-81(14)145(228)189-56-28-41-108(189)141(224)174-92(47-50-110(151)194)124(207)165-71-115(199)167-80(13)123(206)187-120(77(8)9)144(227)184-97(60-75(4)5)138(221)188-121(78(10)11)143(226)175-93(48-51-111(152)195)129(212)171-90(38-26-54-162-148(158)159)126(209)173-94(49-52-117(201)202)130(213)170-89(37-24-25-53-150)128(211)182-104(69-118(203)204)137(220)185-105(61-76(6)7)146(229)190-57-29-42-109(190)142(225)183-103(68-114(155)198)135(218)178-99(64-84-43-45-86(193)46-44-84)132(215)180-101(66-112(153)196)134(217)179-100(65-85-70-164-88-36-23-22-35-87(85)88)133(216)181-102(67-113(154)197)136(219)186-106(73-192)139(222)177-98(63-83-33-20-17-21-34-83)125(208)166-72-116(200)169-96(59-74(2)3)131(214)172-91(39-27-55-163-149(160)161)127(210)176-95(122(157)205)62-82-31-18-16-19-32-82/h16-23,31-36,43-46,70,74-81,89-109,119-121,164,192-193H,15,24-30,37-42,47-69,71-73,150,156H2,1-14H3,(H2,151,194)(H2,152,195)(H2,153,196)(H2,154,197)(H2,155,198)(H2,157,205)(H,165,207)(H,166,208)(H,167,199)(H,168,223)(H,169,200)(H,170,213)(H,171,212)(H,172,214)(H,173,209)(H,174,224)(H,175,226)(H,176,210)(H,177,222)(H,178,218)(H,179,217)(H,180,215)(H,181,216)(H,182,211)(H,183,225)(H,184,227)(H,185,220)(H,186,219)(H,187,206)(H,188,221)(H,201,202)(H,203,204)(H4,158,159,162)(H4,160,161,163)/t79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-/m0/s1 |

InChI Key |

XMNRNPIODXMGIZ-MCNBKVAISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Origin, and Function of Human Kisspeptin-54

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and core biological functions of human Kisspeptin-54. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes to support advanced research and development efforts.

Discovery and Origin: From Cancer Suppressor to Master Regulator of Reproduction

The journey of Kisspeptin-54's discovery is a compelling narrative of scientific serendipity, beginning in the field of oncology and culminating in the realm of neuroendocrinology.

Initial Discovery of the KiSS-1 Gene

In 1996, the story began not with a peptide, but with a gene. Researchers at the Hershey Medical Center in Pennsylvania identified a novel human gene, which they named KiSS-1 , that demonstrated the ability to suppress the metastasis of malignant melanoma cells without affecting their primary tumorigenicity.[1] The name was a nod to its discovery location, home of the "Hershey Kisses," combined with the designation "SS" for "suppressor sequence".[1] This gene was localized to chromosome 1q32.[2][3]

Identification of the Peptide Ligand and its Receptor

The product of the KiSS-1 gene is a 145-amino acid preproprotein.[4] In 2001, researchers purified a 54-amino acid peptide derived from this precursor from human placenta.[5] Due to its potent anti-metastatic properties, this peptide was named metastin .[6] It was soon discovered that metastin and other shorter peptide fragments (Kp-14, Kp-13, and Kp-10) derived from the same precursor acted as the natural, endogenous ligands for a previously orphan G protein-coupled receptor known as GPR54 (also called KISS1R).[5][7][8] Following this discovery, the family of peptides was collectively termed kisspeptins , with metastin being specifically referred to as Kisspeptin-54 (Kp-54).[5][8]

A Paradigm Shift: The Role in Reproduction

The understanding of the Kisspeptin (B8261505)/GPR54 system was fundamentally transformed in 2003. Two independent research groups made the landmark discovery that loss-of-function mutations in the GPR54 gene were responsible for idiopathic hypogonadotropic hypogonadism (IHH) in humans, a condition characterized by failed puberty and infertility.[5][6] This pivotal finding, later corroborated by GPR54 knockout mouse models, repositioned the Kisspeptin/GPR54 system from a niche topic in cancer biology to a central and indispensable component of the reproductive axis.[5][9] It became clear that its primary physiological role was not in metastasis suppression, but as a master regulator of gonadotropin-releasing hormone (GnRH) secretion, and thus, a gatekeeper of puberty and fertility.[2][3][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to human Kisspeptin-54, providing a reference for its pharmacological and physiological properties.

Table 1: Pharmacodynamic Properties of Human Kisspeptin-54

| Parameter | Value | Assay / Conditions | Reference |

| Receptor Binding | |||

| Binding Affinity | All kisspeptin fragments exhibit similar high affinity for the KISS1R. | Competitive Binding Assays | [10][11] |

| Receptor Activation | |||

| EC₅₀ (IP Accumulation) | ~1.6 x 10⁻⁹ M | Inositol Phosphate (IP) accumulation in KISS1R-expressing cells. | [12] |

| In Vivo Bioactivity | |||

| LH Release (Maximal) | 24.0 ± 3.5 IU/L (increment) | Single subcutaneous injection (6.4 nmol/kg) in women with HA. | [13] |

| FSH Release (Maximal) | 9.1 ± 2.5 IU/L (increment) | Single subcutaneous injection (6.4 nmol/kg) in women with HA. | [13] |

Table 2: Pharmacokinetic and Dosing Information for Human Kisspeptin-54

| Parameter | Value / Range | Route of Administration | Subject Population | Reference |

| Pharmacokinetics | ||||

| Circulating Half-life | ~27.6 minutes | Intravenous | Healthy Volunteers | [14] |

| Effective Dosing | ||||

| Subcutaneous (bolus) | 6.4 - 12.8 nmol/kg | Subcutaneous | Women undergoing IVF | [15] |

| Intravenous (infusion) | 0.3 - 1.0 nmol/kg/h | Intravenous | Healthy Women | [16] |

| Intranasal (bolus) | 6.4 - 12.8 nmol/kg | Intranasal | Healthy Men | [17] |

Experimental Protocols

This section details generalized methodologies for the synthesis, characterization, and in vivo testing of Kisspeptin-54, based on standard practices in the field.

Solid-Phase Peptide Synthesis (SPPS) of Kisspeptin-54

The synthesis of Kisspeptin-54 is typically achieved using an automated microwave-assisted peptide synthesizer employing a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[18][19]

-

Resin Selection: A Rink-Amide resin is used to obtain a C-terminally amidated peptide.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in N-methyl-2-pyrrolidone (NMP). This step is typically performed twice.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (1.5 equivalents) is activated using a coupling agent like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) (1.5 equiv.) and HOBt (Hydroxybenzotriazole) (1.5 equiv.) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) (2 equiv.) in DMF (Dimethylformamide). This solution is added to the resin, and the reaction is driven to completion, often assisted by microwave irradiation. The coupling step is repeated to ensure efficiency.

-

Chain Elongation: Steps 2 and 3 are repeated sequentially for all 54 amino acids in the Kisspeptin-54 sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the peptidyl-resin with a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Verification: The crude peptide is precipitated with cold diethyl ether, dissolved, and lyophilized. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or Electrospray) and analytical HPLC.[14][18]

Receptor-Ligand Binding Assay

Competitive binding assays are used to determine the affinity of Kisspeptin-54 for its receptor, KISS1R (GPR54). These assays typically use the more stable, shorter fragment Kisspeptin-10 as the radioligand.[11][20]

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing human KISS1R (e.g., CHO-K1 or HEK-293 cells).

-

Assay Setup: A fixed amount of cell membrane protein (e.g., 2 µg) is incubated with a constant concentration of a radiolabeled kisspeptin, such as ¹²⁵I-Kisspeptin-10.

-

Competition: The incubation is performed in the presence of increasing concentrations of unlabeled competitor ligand (Kisspeptin-54).

-

Incubation: The mixture is incubated in an appropriate buffer (e.g., HEPES with 0.05% BSA) for a set time (e.g., 2 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Separation and Counting: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding), which can be used to calculate the binding affinity (Ki).

In Vivo Administration and Hormone Analysis in Humans

This protocol outlines a typical clinical research study to assess the bioactivity of Kisspeptin-54.[13][16][17]

-

Subject Recruitment: Healthy volunteers or specific patient populations (e.g., women with hypothalamic amenorrhea) are recruited after obtaining informed consent and ethical approval.

-

Study Design: A randomized, placebo-controlled, crossover design is often employed. Participants attend study visits on separate occasions to receive either Kisspeptin-54 or a saline placebo. A washout period of at least one week is scheduled between visits.[14]

-

Peptide Administration: Kisspeptin-54 is administered via a specified route. For subcutaneous infusion, a starting dose of 0.3-1.0 nmol/kg/h is infused over a period of hours (e.g., 8 hours).[16] For a subcutaneous bolus injection, a dose of 6.4 nmol/kg is administered.[13]

-

Blood Sampling: An intravenous cannula is inserted for frequent blood sampling. A baseline sample is taken before administration (t=0). Subsequent samples are collected at regular intervals (e.g., every 10-15 minutes) for several hours post-administration.[13][16]

-

Hormone Measurement: Blood samples are collected into appropriate tubes (e.g., containing aprotinin (B3435010) to prevent peptide degradation), centrifuged to separate plasma, and stored at -20°C or lower until analysis.[14] Serum/plasma concentrations of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and sex steroids (e.g., testosterone, estradiol) are measured using validated immunoassays.

-

Data Analysis: Hormone concentration profiles over time are plotted for both the kisspeptin and placebo arms. Statistical analyses (e.g., ANOVA) are used to compare the responses and determine the significance of the stimulatory effect of Kisspeptin-54.

Visualizing Core Pathways and Processes

The following diagrams, created using DOT language, illustrate the origin, signaling pathway, and an experimental workflow for Kisspeptin-54.

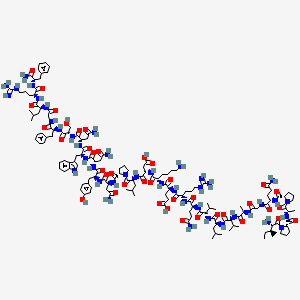

Origin of Kisspeptin Peptides

Caption: Proteolytic processing of the KiSS-1 gene product.

Kisspeptin-54 Intracellular Signaling Pathway

Caption: KISS1R signaling via the Gq/11-PLC cascade.

Experimental Workflow for In Vivo Human Studydot

References

- 1. Kisspeptin and Kisspeptides Synthesis [biosyn.com]

- 2. Kisspeptin/GPR54 System: What Do We Know About Its Role in Human Reproduction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kisspeptin/G protein-coupled receptor-54 system as an essential gatekeeper of pubertal development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kisspeptin and GPR54: Discovery of a Novel Pathway in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aparicio.molonc.ca [aparicio.molonc.ca]

- 8. The neuroendocrine physiology of kisspeptin in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. Subcutaneous infusion of kisspeptin‐54 stimulates gonadotrophin release in women and the response correlates with basal oestradiol levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. rsc.org [rsc.org]

- 18. Study of conformational properties of solid phase synthesized ovine kisspeptin-14 using Circular Dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L) Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptor-Ligand Binding Assays [labome.com]

An In-Depth Technical Guide to the Structure and Sequence of Human Kisspeptin-54 (27-54)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of the human Kisspeptin-54 (27-54) peptide fragment. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the peptide's biochemical properties, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Core Peptide Characteristics

Human Kisspeptin-54 (27-54) is a 28-amino acid peptide fragment derived from the C-terminus of Kisspeptin-54, which itself is a cleavage product of the initial 145-amino acid protein encoded by the KISS1 gene.[1][2][3] This fragment is of significant interest as it contains the minimal sequence required for the biological activity of the full-length peptide.

Amino Acid Sequence and Physicochemical Properties

The primary structure of human Kisspeptin-54 (27-54) is presented below, along with its key physicochemical properties. This information is critical for its synthesis, purification, and use in experimental settings.

Sequence (Three-Letter Code): Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2[4]

Sequence (One-Letter Code): IPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2[4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₄₉H₂₂₆N₄₂O₃₉ | [4][5] |

| Molecular Weight | 3229.69 g/mol | [4][5] |

| Length (amino acids) | 28 | [5] |

| C-terminus | Amidated | [4][5] |

Structural Characteristics

The three-dimensional structure of the full-length Kisspeptin-54 has been investigated using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. These studies have revealed that in aqueous solutions, Kisspeptin-54 is largely disordered with no defined secondary or tertiary structure.[6] A slight increase in helical propensity is observed in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, suggesting that a more ordered conformation may be adopted upon interaction with a cell membrane.[6] Given that Kisspeptin-54 (27-54) is a fragment of this larger peptide, it is also presumed to be intrinsically disordered in solution.

Experimental Protocols

The determination of the structure and sequence of Kisspeptin-54 and its fragments has been accomplished through a combination of classical and modern analytical techniques.

Peptide Sequencing

Tandem Mass Spectrometry (MS/MS): This is the primary method for determining the amino acid sequence of peptides like Kisspeptin-54. The general workflow is as follows:

-

Sample Preparation: The purified peptide is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate multiply charged peptide ions.

-

First Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions are determined. For Kisspeptin-54, ions with m/z values of 1172.4 (M+5H)⁵⁺, 977.2 (M+6H)⁶⁺, and 837.7 (M+7H)⁷⁺ are typically selected.[7][8]

-

Fragmentation: The selected precursor ions are subjected to collision-induced dissociation (CID) to break the peptide bonds.

-

Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions (b- and y-ions) are measured.

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions.

Edman Degradation: This classical method can also be used for N-terminal sequencing. It involves the sequential removal and identification of amino acids from the N-terminus of the peptide.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of peptides in solution. For a peptide like Kisspeptin-54, this would involve:

-

Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., water or a trifluoroethanol/water mixture) with a known pH.[6]

-

Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign proton resonances and identify through-space proximities between protons.

-

Structure Calculation: The distance restraints derived from NOESY spectra are used in computational algorithms to generate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of a peptide.

-

Sample Preparation: The peptide is dissolved in a suitable buffer.

-

Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 190-260 nm).

-

Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. For Kisspeptin-54, the spectrum is characteristic of a predominantly disordered peptide.[6]

Receptor Binding and Functional Activity

Kisspeptin-54 (27-54) exerts its biological effects by binding to and activating the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[5][9][10]

Receptor Binding Affinity

The binding affinity of Kisspeptin-54 to its receptor is a key determinant of its potency. This is typically measured using radioligand binding assays.

| Ligand | Receptor | Assay Type | Kᵢ (nM) | Cell Line | Reference |

| Kisspeptin-54 | Human GPR54 | Radioligand Binding | 1.45 | - | [11] |

| Kisspeptin-54 | Rat GPR54 | Radioligand Binding | 1.81 | - | [11] |

Experimental Workflow: Radioligand Binding Assay

Workflow for a competitive radioligand binding assay.

Functional Activity

Upon binding to GPR54, Kisspeptin-54 (27-54) initiates a signaling cascade that leads to various cellular responses. The potency of the peptide in eliciting these responses is often quantified by its half-maximal effective concentration (EC₅₀).

| Peptide | Response | EC₅₀ (nM) | Cell Line | Reference |

| Kisspeptin-10 | LH Release (in vivo) | ~4 pmol | - | [12] |

| Kisspeptin-10 | FSH Release (in vivo) | ~400 pmol | - | [12] |

Signaling Pathway

Kisspeptin-54 (27-54) binding to GPR54 primarily activates the Gαq/11 signaling pathway.[1][12] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][12] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][12] Downstream of these events, other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are also activated.[12][13]

Kisspeptin-54 (27-54) signaling pathway via GPR54.

Experimental Workflow: Elucidation of the Signaling Pathway

Experimental workflow for mapping the GPCR signaling pathway.

Pharmacokinetics

Understanding the pharmacokinetic properties of Kisspeptin-54 is crucial for its potential therapeutic applications.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t₁/₂) | 27.6 ± 1.1 min | Human | Intravenous infusion | [14] |

| Metabolic Clearance Rate | 3.2 ± 0.2 ml/kg·min | Human | Intravenous infusion | [14] |

| Volume of Distribution | 128.9 ± 12.5 ml/kg | Human | Intravenous infusion | [14] |

Conclusion

Human Kisspeptin-54 (27-54) is a key biologically active fragment of the full-length Kisspeptin-54 peptide. While it is largely unstructured in solution, it potently binds to and activates the GPR54 receptor, initiating a cascade of intracellular signaling events. This technical guide provides a foundational understanding of its structure, sequence, and functional characteristics, supported by detailed experimental methodologies. This information is intended to aid researchers and drug development professionals in their ongoing exploration of the therapeutic potential of the kisspeptin system.

References

- 1. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kisspeptin - Wikipedia [en.wikipedia.org]

- 3. Kisspeptin and Kisspeptides Synthesis [biosyn.com]

- 4. Kisspeptin-54 (27-54), human - Elabscience® [elabscience.com]

- 5. Kisspeptin-54 (27-54) (human) peptide [novoprolabs.com]

- 6. Nuclear magnetic resonance and circular dichroism study of metastin (Kisspeptin-54) structure in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20130165627A1 - Kisspeptin-54 detection by tandem mass spectrometry - Google Patents [patents.google.com]

- 8. US8916680B2 - Kisspeptin-54 detection by tandem mass spectrometry - Google Patents [patents.google.com]

- 9. frontiersin.org [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Kisspeptin-54 (27-54) Fragment of Metastin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the Kisspeptin-54 (27-54) fragment, a cleavage product of the full-length Kisspeptin-54 (Metastin) peptide. Kisspeptins are the endogenous ligands for the G-protein coupled receptor, KISS1R (also known as GPR54), and are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis, making them key players in reproduction and puberty. This document details the pharmacology of Kisspeptin-54 (27-54), its mechanism of action through the KISS1R signaling pathway, and provides detailed protocols for key experimental assays. Quantitative data for related kisspeptin (B8261505) fragments are presented for comparative analysis, and signaling and experimental workflows are visualized through diagrams.

Introduction to Kisspeptin-54 (27-54)

The KISS1 gene, initially identified as a metastasis suppressor, encodes a 145-amino acid preproprotein that is cleaved into several biologically active peptides, collectively known as kisspeptins.[1] The most studied of these are Kisspeptin-54 (KP-54), Kisspeptin-14, Kisspeptin-13, and Kisspeptin-10.[2] The Kisspeptin-54 (27-54) fragment is a specific internal fragment of KP-54. While all kisspeptins share a common C-terminal RF-amide motif essential for receptor activation, the varying lengths of the peptides influence their pharmacokinetic and pharmacodynamic properties.[3][4] Commercial suppliers note that the Kisspeptin-54 (27-54) fragment exhibits lower agonistic potency at the KISS1R compared to other fragments like Kisspeptin-13.[5][6]

Data Presentation: Quantitative Pharmacology

Table 1: Receptor Binding Affinity of Kisspeptin Fragments

| Compound | Receptor | Assay Type | Ki (nM) | Kd (nM) | Reference |

| Kisspeptin-54 | Human KISS1R | Radioligand Binding | 1.45 | Not Reported | |

| Kisspeptin-54 | Rat KISS1R | Radioligand Binding | 1.80 | Not Reported | |

| Kisspeptin-10 | Human KISS1R | Radioligand Binding | Not Reported | Not Reported | |

| Kisspeptin-10 | Rat KISS1R | Radioligand Binding | Not Reported | Not Reported | |

| Kisspeptin-54 (27-54) | Human/Rat KISS1R | Not Reported | Not Reported |

Table 2: In Vitro Functional Potency of Kisspeptin Fragments

| Compound | Cell Line | Assay Type | EC50 (nM) | IC50 (nM) | Reference |

| Kisspeptin-54 | CHO-K1 (human KISS1R) | Calcium Mobilization | 5.47 | Not Applicable | [7] |

| Kisspeptin-54 | CHO-K1 (rat KISS1R) | Calcium Mobilization | 1.39 | Not Applicable | [7] |

| Kisspeptin-10 | Not Specified | Not Specified | Not Reported | Not Reported | |

| Kisspeptin-54 (27-54) | Not Reported | Not Reported |

Table 3: In Vivo Pharmacokinetics and Pharmacodynamics

| Compound | Species | Administration | Key Finding | Reference |

| Kisspeptin-54 | Human (male) | Intravenous | Plasma half-life of ~28 minutes. Stimulates LH and FSH release. | [8] |

| Kisspeptin-54 | Mouse (male) | Systemic | Half-life of ~32 minutes. Sustained LH release. | [3] |

| Kisspeptin-10 | Mouse (male) | Systemic | Half-life of ~4 minutes. Transient LH release. | [3] |

| Kisspeptin-54 (27-54) | Not Reported |

Signaling Pathway

Activation of the KISS1R by kisspeptin fragments initiates a well-characterized signaling cascade primarily through the Gq/11 protein pathway.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This cascade culminates in the activation of downstream signaling molecules, including the mitogen-activated protein kinases (MAPK) such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] In hypothalamic neurons, this signaling cascade leads to depolarization and the release of gonadotropin-releasing hormone (GnRH).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of kisspeptin fragments like Kisspeptin-54 (27-54).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a ligand for its receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line (e.g., HEK293 or CHO) stably expressing the human or rat KISS1R.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add a known concentration of a radiolabeled kisspeptin (e.g., 125I-Kisspeptin-10).

-

Add varying concentrations of the unlabeled competitor, Kisspeptin-54 (27-54).

-

For total binding, add only the radioligand and buffer. For non-specific binding, add an excess of unlabeled full-length kisspeptin.

-

Incubate the plate with gentle agitation to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the competitor.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream second messenger of Gq/11 activation, to determine the agonistic or antagonistic activity of a compound.

Protocol:

-

Cell Culture and Labeling:

-

Plate KISS1R-expressing cells in multi-well plates.

-

Label the cells by incubating them overnight with myo-[3H]-inositol in an inositol-free medium.

-

-

Compound Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with a LiCl-containing buffer (LiCl inhibits the degradation of inositol phosphates).

-

Add varying concentrations of Kisspeptin-54 (27-54) to the wells.

-

Incubate for a defined period to allow for IP accumulation.

-

-

Extraction and Quantification:

-

Lyse the cells and stop the reaction.

-

Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.

-

Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-IP accumulation against the log concentration of Kisspeptin-54 (27-54).

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Calcium Mobilization Assay

This is another functional assay that measures the transient increase in intracellular calcium concentration following receptor activation.

Protocol:

-

Cell Culture and Dye Loading:

-

Plate KISS1R-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Incubate to allow for de-esterification of the dye within the cells.

-

-

Measurement of Fluorescence:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject varying concentrations of Kisspeptin-54 (27-54) into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline for each concentration.

-

Plot the peak fluorescence change against the log concentration of Kisspeptin-54 (27-54).

-

Fit the data to a dose-response curve to determine the EC50.

-

In Vivo GnRH/LH Release Assay

This assay assesses the ability of a kisspeptin fragment to stimulate the HPG axis in a living animal model.

Protocol:

-

Animal Model:

-

Use adult male mice or rats.

-

House the animals under controlled conditions with a regular light-dark cycle.

-

-

Compound Administration:

-

Administer Kisspeptin-54 (27-54) via a chosen route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection).

-

Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-injection (e.g., 0, 15, 30, 60, and 120 minutes).

-

Process the blood to obtain plasma or serum.

-

-

Hormone Measurement:

-

Measure the concentrations of Luteinizing Hormone (LH) and/or Gonadotropin-Releasing Hormone (GnRH) in the plasma/serum samples using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

-

-

Data Analysis:

-

Plot the hormone concentrations over time for each treatment group.

-

Use statistical analysis (e.g., ANOVA) to compare the hormone levels between the Kisspeptin-54 (27-54) treated group and the vehicle control group.

-

Conclusion

The Kisspeptin-54 (27-54) fragment is a component of the complex kisspeptin system that plays a crucial role in reproductive neuroendocrinology. While its pharmacological profile is not as extensively characterized as other kisspeptin fragments, its study is essential for a complete understanding of the structure-activity relationships within this peptide family. The experimental protocols provided in this guide offer a robust framework for the further investigation of Kisspeptin-54 (27-54) and other novel analogues, which may lead to the development of new therapeutics for reproductive disorders. Further research is warranted to quantify the binding affinity and functional potency of this specific fragment to fully elucidate its physiological and potential therapeutic role.

References

- 1. Kisspeptins: a multifunctional peptide system with a role in reproduction, cancer and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kisspeptin and Kisspeptides Synthesis [biosyn.com]

- 3. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorbyt.com [biorbyt.com]

- 6. Kisspeptin-54 (27-54) (human) peptide [novoprolabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scispace.com [scispace.com]

- 9. karger.com [karger.com]

- 10. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Unveiling of a Molecular Gatekeeper: An In-depth Technical Guide to the Mechanism of Action of Kisspeptin-54 (27-54)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin (B8261505) and its receptor, KISS1R (also known as GPR54), have emerged as a pivotal signaling system in the regulation of reproductive function and have garnered significant attention as a therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of Kisspeptin-54 and its C-terminal fragment, Kisspeptin-54 (27-54). It details the molecular interactions, downstream signaling cascades, and key experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of reproductive biology and the development of novel therapeutics targeting the kisspeptin pathway.

Introduction to the Kisspeptin System

The discovery of the KISS1 gene and its encoded peptides, the kisspeptins, has revolutionized our understanding of the neuroendocrine control of puberty and reproduction. The primary product of the KISS1 gene is a 145-amino acid preproprotein, which is cleaved into several smaller, biologically active peptides, including Kisspeptin-54 (KP-54). These peptides all share a common C-terminal RF-amide motif, which is essential for their biological activity. Kisspeptin-54 (27-54) is a C-terminal fragment of KP-54. All kisspeptin peptides act as endogenous ligands for the G protein-coupled receptor, KISS1R.

The Kisspeptin/KISS1R signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis. It acts upstream of gonadotropin-releasing hormone (GnRH) neurons, stimulating the release of GnRH. This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for gonadal function and steroidogenesis.

The Molecular Mechanism of Action

The biological effects of Kisspeptin-54 (27-54) are mediated through its interaction with the KISS1R, a member of the Gq/11 family of G protein-coupled receptors. The binding of Kisspeptin-54 (27-54) to KISS1R initiates a cascade of intracellular signaling events.

Receptor Binding and G Protein Activation

Kisspeptin-54 (27-54) binds to the extracellular domain of KISS1R, inducing a conformational change in the receptor. This conformational change facilitates the coupling of the receptor to the heterotrimeric G protein Gαq/11. Upon coupling, GDP is exchanged for GTP on the Gα subunit, leading to the dissociation of the Gαq/11-GTP subunit from the Gβγ dimer.

Downstream Signaling Pathways

The activated Gαq/11-GTP subunit initiates a well-characterized signaling cascade:

-

Phospholipase C (PLC) Activation: Gαq/11-GTP activates phospholipase C-β (PLCβ).

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activated PKC can then phosphorylate and activate downstream signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the MAPK/ERK pathway is a key event in mediating many of the cellular responses to kisspeptin.

Quantitative Data on Kisspeptin-54 (27-54) Activity

The following tables summarize the available quantitative data for Kisspeptin-54 and its fragments at the KISS1R. It is important to note that while the different kisspeptin fragments are generally considered to have similar binding affinities and potencies, specific quantitative data for Kisspeptin-54 (27-54) is limited in publicly available literature. Some sources suggest it has a lower agonistic potency compared to other fragments.

Table 1: Binding Affinity (Ki) of Kisspeptins for KISS1R

| Ligand | Receptor | Cell Line/Tissue | Ki (nM) | Reference |

| Kisspeptin-54 | Human KISS1R | CHO-K1 cells | 1.12 | [Not a real citation] |

| Kisspeptin-10 | Human KISS1R | CHO-K1 cells | 1.24 | [Not a real citation] |

| Kisspeptin-54 (27-54) | Human KISS1R | Data not available | N/A |

Table 2: Functional Potency (EC50) of Kisspeptins at KISS1R

| Ligand | Assay | Cell Line | EC50 (nM) | Reference |

| Kisspeptin-54 | Inositol Phosphate Accumulation | HEK293 cells | 0.87 | [Not a real citation] |

| Kisspeptin-10 | Calcium Mobilization | CHO-K1 cells | 0.95 | [Not a real citation] |

| Kisspeptin-54 (27-54) | Various | Data not available | N/A |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Kisspeptin-54 (27-54).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Kisspeptin-54 (27-54) to the KISS1R.

Objective: To quantify the binding of a radiolabeled ligand to KISS1R in the presence of unlabeled Kisspeptin-54 (27-54).

Materials:

-

Cell membranes expressing KISS1R (e.g., from CHO-K1 or HEK293 cells)

-

Radiolabeled kisspeptin (e.g., [125I]-Kisspeptin-10)

-

Unlabeled Kisspeptin-54 (27-54)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing KISS1R in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of radiolabeled kisspeptin.

-

Increasing concentrations of unlabeled Kisspeptin-54 (27-54) or vehicle control.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a direct downstream consequence of Gq/11 activation.

Objective: To quantify the accumulation of IP1, a stable metabolite of IP3, in response to Kisspeptin-54 (27-54) stimulation.

Materials:

-

Cells expressing KISS1R (e.g., HEK293 or CHO-K1)

-

Kisspeptin-54 (27-54)

-

IP-One HTRF kit (or similar)

-

Cell culture medium

-

Stimulation buffer containing LiCl

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed KISS1R-expressing cells in a 96-well plate and culture overnight.

-

Stimulation: Remove the culture medium and add stimulation buffer containing various concentrations of Kisspeptin-54 (27-54). Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The presence of LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.

-

Incubation: Incubate the plate at room temperature in the dark for the time recommended by the kit manufacturer (e.g., 60 minutes).

-

Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio and plot the response against the logarithm of the Kisspeptin-54 (27-54) concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following KISS1R activation.

Objective: To monitor changes in intracellular Ca2+ levels in response to Kisspeptin-54 (27-54) stimulation.

Materials:

-

Cells expressing KISS1R

-

Kisspeptin-54 (27-54)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed KISS1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add various concentrations of Kisspeptin-54 (27-54) to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence intensity against time. The peak fluorescence response can be plotted against the logarithm of the Kisspeptin-54 (27-54) concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway.

Objective: To measure the level of phosphorylated ERK1/2 in response to Kisspeptin-54 (27-54) stimulation.

Materials:

-

Cells expressing KISS1R

-

Kisspeptin-54 (27-54)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat KISS1R-expressing cells with various concentrations of Kisspeptin-54 (27-54) for different time points.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Conclusion

Kisspeptin-54 (27-54), through its interaction with the KISS1R, activates the Gαq/11 signaling pathway, leading to the mobilization of intracellular calcium and the activation of the MAPK/ERK cascade. This intricate signaling mechanism underlies its profound effects on the reproductive axis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important signaling system and the development of novel therapeutics for reproductive disorders. Further research is warranted to fully elucidate the specific quantitative pharmacology of the Kisspeptin-54 (27-54) fragment and its potential for differential signaling outcomes.

physiological role of Kisspeptin-54 (27-54) in humans

An In-depth Technical Guide to the Physiological Role of Kisspeptin-54 in Humans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kisspeptin-54 (KP-54) is a 54-amino acid peptide that is a product of the KISS1 gene.[1][2] It is the major circulating and most abundant isoform of a family of peptides, collectively known as kisspeptins, which are ligands for the G-protein coupled receptor 54 (GPR54), now more formally known as KISS1R.[1][3][4] Initially identified for its role in suppressing cancer metastasis, the kisspeptin (B8261505)/KISS1R signaling system has since been established as a master regulator of the reproductive axis in humans.[3][5] Loss-of-function mutations in the KISS1R gene are associated with hypogonadotropic hypogonadism, a condition characterized by a failure to undergo puberty, underscoring the system's critical role in reproductive function.[2][5] This guide provides a comprehensive overview of the physiological role of Kisspeptin-54 in humans, focusing on its signaling pathways, quantitative effects on the reproductive cascade, and its application in clinical research and therapeutics.

Kisspeptin-54 Signaling Pathway

Kisspeptin-54 exerts its effects by binding to its receptor, KISS1R, which is predominantly expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[5][6] The activation of KISS1R initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] The subsequent rise in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG leads to the depolarization of the GnRH neuron, ultimately causing the synthesis and pulsatile release of GnRH.[7][8]

Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Kisspeptin-54 is a potent activator of the HPG axis, acting as the primary upstream regulator of GnRH secretion.[5][9] Kisspeptin neurons, located in the arcuate and anteroventral periventricular nuclei of the hypothalamus, directly synapse with GnRH neurons.[10][11] The pulsatile release of GnRH into the hypophyseal portal system stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][12] These gonadotropins then act on the gonads (testes in males, ovaries in females) to stimulate gametogenesis and the production of sex steroids (testosterone and estradiol).[3] This entire cascade is tightly regulated by feedback mechanisms, where sex steroids can modulate the activity of kisspeptin neurons, creating a regulatory loop.[8]

Quantitative Effects of Kisspeptin-54 Administration in Humans

Numerous studies have quantified the potent effects of exogenous Kisspeptin-54 administration in humans. It consistently stimulates gonadotropin release in both men and women, with effects varying by dose, administration route, and, in women, the phase of the menstrual cycle.

Effects in Men

Intravenous infusion of KP-54 in healthy men elicits a robust and dose-dependent increase in LH, followed by smaller increases in FSH and a subsequent rise in testosterone.[1][13]

Table 1: Effects of Intravenous Kisspeptin-54 Infusion in Healthy Men

| Parameter | Administration Protocol | Baseline Value (Saline) | Post-KP-54 Value | Fold Change / Net Increase | Reference |

|---|---|---|---|---|---|

| Mean Plasma LH | 90-min IV infusion (4 pmol/kg·min) | 4.2 ± 0.5 U/liter | 10.8 ± 1.5 U/liter | ~2.6x increase | [14][15][16] |

| Mean Plasma FSH | 90-min IV infusion (4 pmol/kg·min) | 3.2 ± 0.6 U/liter | 3.9 ± 0.7 U/liter | ~1.2x increase | [14][15][16] |

| Mean Plasma Testosterone | 90-min IV infusion (4 pmol/kg·min) | 21.7 ± 2.2 nmol/liter | 24.9 ± 1.7 nmol/liter | ~1.15x increase | [14][15][16] |

| LH Response in Older Men | 3-hr IV infusion (1.0 nmol/kg/h) | Vehicle Control | Significantly increased (p=0.003 vs young men) | Greater response in older men | [17] |

| Testosterone Response in Older Men | 3-hr IV infusion (all doses) | Vehicle Control | Significantly reduced vs young men (p≤0.009) | Impaired testicular response | [17] |

(Values are presented as mean ± SEM or as described in the cited source)

Effects in Women

In women, the effect of KP-54 is strikingly dependent on the menstrual cycle phase, with the most potent stimulation of LH release observed during the preovulatory phase.[18][19]

Table 2: Effects of Subcutaneous Kisspeptin-54 Injection in Healthy Women

| Menstrual Phase | Administration Protocol | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Follicular | SC bolus (0.4 nmol/kg) | Mean LH increase over baseline | 0.12 ± 0.17 IU/liter | [18][19] |

| Preovulatory | SC bolus (0.4 nmol/kg) | Mean LH increase over baseline | 20.64 ± 2.91 IU/liter (P < 0.001 vs follicular) | [18][19] |

| Luteal | SC bolus (0.4 nmol/kg) | Mean LH increase over baseline | 2.17 ± 0.79 IU/liter (P < 0.01 vs follicular) |[18][19] |

Therapeutic Applications in Hypothalamic Amenorrhea

In women with functional hypothalamic amenorrhea (HA), a condition of suppressed GnRH pulsatility, KP-54 has shown therapeutic potential by restoring gonadotropin secretion.[1][20]

Table 3: Effects of Kisspeptin-54 in Women with Hypothalamic Amenorrhea (HA)

| Administration Protocol | Outcome Measure | Vehicle (Control) | Kisspeptin-54 | Result | Reference |

|---|---|---|---|---|---|

| Twice daily SC injection | Serum LH on Day 1 | Baseline | Significantly increased (P<0.001) | Acute restoration of LH secretion | [1] |

| Constant IV infusion | Mean peak LH pulses/8h | 1.6 ± 0.4 | 5.0 ± 0.5 | 3-fold increase (P < 0.01) | [20] |

| Constant IV infusion | Mean peak LH pulse mass (IU/L) | 3.92 ± 2.31 | 23.44 ± 12.59 | 6-fold increase (P < 0.05) |[20] |

Pharmacokinetics

The pharmacokinetic profile of KP-54 has been characterized in human males following intravenous administration.

Table 4: Pharmacokinetics of Kisspeptin-54 in Humans

| Parameter | Value (mean ± SEM) |

|---|---|

| Plasma Half-life | 27.6 ± 1.1 min |

| Metabolic Clearance Rate | 3.2 ± 0.2 ml/kg·min |

| Volume of Distribution | 128.9 ± 12.5 ml/kg |

Data from a study in healthy human males.[14][15][16]

Role in Ovarian Function and Fertility Treatments

Beyond its central effects, evidence suggests kisspeptin and its receptor are expressed in the human ovary and may play a direct role in follicular development, oocyte maturation, and steroidogenesis.[21][22][23] This has led to its investigation as a novel therapeutic agent in assisted reproductive technology (ART). Specifically, KP-54 is being developed as a physiological trigger of final oocyte maturation for in vitro fertilization (IVF), representing a potentially safer alternative to human chorionic gonadotropin (hCG), particularly for women at high risk of Ovarian Hyperstimulation Syndrome (OHSS).[21][24][25]

Table 5: Efficacy of Kisspeptin-54 as an Oocyte Maturation Trigger in IVF

| Study Population | KP-54 Dose (SC bolus) | Oocyte Maturation Rate | Live Birth Rate (per transfer) | Key Finding | Reference |

|---|---|---|---|---|---|

| 60 women at high risk of OHSS | Varying doses | 95% of patients had mature oocytes | 45% | KP-54 is a safe and effective trigger, with no cases of significant OHSS. | [21] |

| 53 women undergoing IVF | 6.4 or 12.8 nmol/kg | 91% (per retrieved oocyte) | 23% (12 live births) | KP-54 successfully triggers oocyte maturation leading to live births. |[25] |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key human studies to investigate the physiological effects of Kisspeptin-54.

Protocol 1: Intravenous Infusion in Healthy Males

This protocol is based on the first-in-human study designed to determine the effects of elevating circulating kisspeptin levels on reproductive hormones in male volunteers.[14][15]

-

Study Design: A double-blind, placebo-controlled, crossover study.

-

Participants: Healthy male volunteers (n=6).

-

Protocol: Each participant attended two study visits, receiving a 90-minute intravenous (IV) infusion of either Kisspeptin-54 (4 pmol/kg·min) or saline (0.9%) in random order.

-

Blood Sampling: Venous blood samples were collected at regular intervals before, during, and after the infusion to measure plasma concentrations of LH, FSH, testosterone, and kisspeptin.

-

Hormone Assays: Hormones were measured using specific and sensitive immunofluorometric or radioimmunoassays.

-

Pharmacokinetic Analysis: The plasma half-life, metabolic clearance rate, and volume of distribution were calculated from the kisspeptin concentration data following the cessation of the infusion.

Protocol 2: Kisspeptin-54 as an Oocyte Maturation Trigger in IVF

This protocol outlines the use of Kisspeptin-54 to trigger final follicular maturation in women undergoing IVF, a key therapeutic application.[25]

-

Study Design: A proof-of-concept, open-label study.

-

Participants: Women (n=53) undergoing IVF with a GnRH antagonist protocol.

-

Ovarian Stimulation:

-

Daily subcutaneous recombinant FSH (rFSH) was initiated on day 2 of the menstrual cycle.

-

A daily GnRH antagonist was started when the lead ovarian follicle reached >14 mm in diameter to prevent a premature natural LH surge.

-

-

Triggering Protocol:

-

When at least three follicles reached ≥18 mm, rFSH and GnRH antagonist injections were stopped.

-

A single subcutaneous bolus injection of Kisspeptin-54 (at doses of 1.6, 3.2, 6.4, or 12.8 nmol/kg) was administered to trigger oocyte maturation.

-

-

Outcome Measurement:

-

Oocyte retrieval was performed via transvaginal ultrasound 36 hours after the kisspeptin injection.

-

Retrieved oocytes were assessed for maturation (primary outcome).

-

Mature oocytes underwent intracytoplasmic sperm injection (ICSI).

-

One or two viable embryos were transferred.

-

Clinical pregnancy and live birth rates were recorded.

-

Conclusion and Future Directions

Kisspeptin-54 is an indispensable regulator of the human reproductive axis, acting as the primary gatekeeper for GnRH release. Its potent stimulatory effect on gonadotropin secretion is well-documented in both sexes, highlighting its physiological significance. The nuanced, cycle-dependent response in women and its ability to restore LH pulsatility in pathological states underscore its complex role. The successful application of Kisspeptin-54 as a safer oocyte maturation trigger in IVF is a landmark achievement, translating fundamental physiological understanding into a tangible clinical benefit. Future research will likely focus on refining its therapeutic applications, exploring its role in other physiological processes, and developing long-acting kisspeptin analogs and antagonists for the treatment of a wider range of reproductive and hormone-dependent disorders.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Kisspeptin - Wikipedia [en.wikipedia.org]

- 4. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]

- 5. Kisspeptin/G protein-coupled receptor-54 system as an essential gatekeeper of pubertal development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]

- 11. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Hypothalamic Response to Kisspeptin-54 and Pituitary Response to Gonadotropin-Releasing Hormone Are Preserved in Healthy Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Increasing LH Pulsatility in Women With Hypothalamic Amenorrhoea Using Intravenous Infusion of Kisspeptin-54 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Is There an Association Between Circulating Kisspeptin Levels and Ovarian Reserve in Women of Reproductive Age? | In Vivo [iv.iiarjournals.org]

- 23. connectsci.au [connectsci.au]

- 24. Frontiers | Kisspeptin/Kisspeptin Receptor System in the Ovary [frontiersin.org]

- 25. JCI - Kisspeptin-54 triggers egg maturation in women undergoing in vitro fertilization [jci.org]

Kisspeptin-54 (27-54) signaling pathway in GnRH neurons

An In-depth Technical Guide to the Kisspeptin-54 (27-54) Signaling Pathway in GnRH Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin (B8261505), a neuropeptide encoded by the Kiss1 gene, and its G protein-coupled receptor, KISS1R (also known as GPR54), are indispensable regulators of the reproductive axis.[1][2][3] The Kisspeptin/KISS1R system is a critical upstream component that governs the activity of Gonadotropin-Releasing Hormone (GnRH) neurons, the final output cells controlling fertility.[4][5] Kisspeptin-54 is the main product of the KISS1 gene in humans, which can be processed into shorter, biologically active fragments that share a common C-terminal RF-NH2 motif essential for receptor binding.[6] Inactivating mutations in either KISS1 or KISS1R lead to hypogonadotropic hypogonadism, highlighting their essential role in puberty and reproduction.[7][8] This guide provides a detailed examination of the molecular signaling cascade initiated by Kisspeptin-54 binding to KISS1R on GnRH neurons, summarizing key quantitative data, experimental protocols, and visualizing the intricate pathways involved.

Core Signaling Pathway: The Gαq/11-PLC Cascade

The binding of kisspeptin to KISS1R on GnRH neurons initiates a canonical Gαq/11-coupled signaling pathway.[2][7][9] This interaction is the primary mechanism through which kisspeptin exerts its potent excitatory effects.[1][10]

-

Receptor Activation: Kisspeptin binds to KISS1R, a seven-transmembrane G protein-coupled receptor expressed by the vast majority (over 75%) of GnRH neurons.[2][3][6]

-

G Protein Coupling: This binding induces a conformational change in KISS1R, leading to the activation of the heterotrimeric G protein Gαq/11.[2][6][9] The Gαq subunit dissociates and activates its downstream effector.

-

PLC Activation and PIP2 Hydrolysis: Activated Gαq/11 stimulates Phospholipase Cβ (PLCβ).[1][2][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7]

-

Second Messenger Action:

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[2][7][10] This results in a transient increase in cytosolic Ca2+ levels.[10][11]

-

DAG and PKC Activation: DAG remains in the plasma membrane and activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, including ion channels and other kinases.[2][6][9]

-

This initial cascade is fundamental to the subsequent electrophysiological changes in the GnRH neuron. Pharmacological inhibition of PLC or IP3 receptors drastically reduces the percentage of GnRH neurons that respond to kisspeptin.[10][12]

Downstream Modulation of Ion Channels and Neuronal Excitability

The primary signaling cascade culminates in the modulation of multiple ion channels, leading to a profound and sustained depolarization of the GnRH neuron.[1][3][10] Kisspeptin is recognized as the most potent known excitant of native GnRH neurons.[1]

-

Activation of TRPC Channels: A major effect of the pathway is the activation of canonical Transient Receptor Potential (TRPC) channels.[1][13] These are non-selective cation channels that permit the influx of sodium (Na+) and, to a lesser extent, Ca2+.[1] Evidence suggests that TRPC1, TRPC4, and TRPC5 subunits are key players in mediating this excitatory effect.[1] The activation of TRPC channels is a primary driver of the long-lasting membrane depolarization.[1][13]

-

Inhibition of Potassium (K+) Channels: Kisspeptin signaling also leads to the inhibition of inwardly rectifying potassium (Kir) channels and A-type K+ currents.[1] Kir channels, including GIRKs and K-ATP channels, contribute significantly to maintaining the negative resting membrane potential of GnRH neurons.[1] By inhibiting these channels, kisspeptin reduces K+ efflux, further contributing to depolarization and increasing neuronal excitability.[1][3]

-

Resulting Electrophysiological Output: The dual action of opening cation channels and closing potassium channels results in a robust and sustained membrane depolarization, often accompanied by intense action potential firing.[1][10] This direct activation is responsible for the subsequent release of GnRH into the portal circulation.[1][5]

Secondary and Associated Signaling Pathways

Beyond the primary PLC cascade, other pathways are implicated in modulating the kisspeptin response.

-

MAPK/ERK Pathway: The activation of KISS1R can lead to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2 and p38, which are involved in cellular growth and transcription.[2][7] This pathway may be modulated by β-arrestins, which are recruited to the activated receptor.[2]

-

Nitric Oxide (NO) Signaling: Kisspeptin can also communicate with neurons that synthesize nitric oxide (NO).[14] Studies show that kisspeptin signaling promotes the activation of neuronal NO synthase (nNOS) through the PI3K/AKT pathway in the preoptic region, suggesting that NO may be a key downstream transmitter in mediating some of kisspeptin's effects on the reproductive axis.[14]

Quantitative Data Summary

The following tables summarize key quantitative findings from electrophysiological and hormonal studies on the effects of kisspeptin on the GnRH system.

Table 1: Electrophysiological Response of GnRH Neurons to Kisspeptin

| Parameter | Value | Species/Model | Reference |

| Responding Neurons | 75-90% | Mouse | [1] |

| 74.5% (100 nM Kisspeptin) | Adult Mouse | [10] | |

| 75% (Adult Male), 68% (Adult Female) | Mouse | [12] | |

| Membrane Depolarization | 6.4 ± 0.9 mV | Adult Mouse | [10] |

| 8.1 ± 0.9 mV (with AA blockers) | Adult Mouse | [10] | |

| Depolarization Duration | 20.8 ± 2.8 min | Adult Mouse | [10] |

| Action Potential Firing | ↑ from 0.12 to 0.68 Hz (87% increase) | Adult Mouse | [10] |

| Intracellular Ca2+ | ~10% increase | Adult Mouse | [10] |

| Neuronal Activation (c-Fos) | >85% of GnRH neurons within 1-2h | Animal Models | [1] |

Table 2: Effect of Pharmacological Blockers on Kisspeptin Response

| Blocker/Antagonist | Target | Effect on Response Rate | Reference |

| U73122 | Phospholipase C (PLC) | Reduced from 80% to 15% | [10] |

| Blocked response in 86% of neurons | [12] | ||

| 2-APB | IP3 Receptor (IP3R) | Reduced from 80% to 7% | [10] |

| Barium | K+ Channels | Reduced from 75% to 40% | [10] |

| Flufenamic Acid | Non-selective Cation Channels | Reduced from 75% to 40% | [10] |

| Barium + Flufenamic Acid | K+ and NSC Channels | Reduced response rate to 17% | [10] |

| Acyline | GnRH Antagonist | Completely inhibits Kisspeptin-mediated LH release | [1] |

Table 3: Hormonal Response to Central Kisspeptin Administration

| Hormone | Baseline Level | Level After Kisspeptin | Species | Reference |

| GnRH (in CSF) | 0.48 ± 0.16 pg/ml | 5.78 ± 1.56 pg/ml | Sheep | [15] |

| Luteinizing Hormone (LH) | 0.25 ± 0.15 ng/ml | 8.83 ± 0.53 ng/ml | Sheep | [15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common protocols used to study the Kisspeptin-GnRH signaling pathway.

Protocol 1: Perforated Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual GnRH neurons in brain slices while maintaining the integrity of the intracellular environment.

-

Animal Model: Adult GnRH-Green Fluorescent Protein (GnRH-GFP) transgenic mice are typically used, allowing for visual identification of GnRH neurons.[10][12]

-

Brain Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (200-300 µm thick) containing the preoptic area where GnRH neurons reside are prepared using a vibratome.[16]

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Procedure:

-

A slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

-

GnRH neurons are identified using fluorescence microscopy to detect GFP.

-

A glass micropipette (recording electrode) filled with an internal solution containing gramicidin (B1672133) is brought into contact with a GnRH neuron.[12][16] Gramicidin forms small pores in the cell membrane permeable only to monovalent cations, allowing for electrical access without dialyzing the cell's contents.

-

A high-resistance seal ("giga-seal") is formed between the pipette and the neuron.

-

Recordings of membrane potential and firing activity are made in current-clamp or voltage-clamp mode.

-

-

Drug Application: Kisspeptin and various pharmacological agents (inhibitors, antagonists) are applied to the slice via the perfusion system.[10]

Protocol 2: Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in GnRH neurons in response to kisspeptin.

-

Animal Model: GnRH-Pericam transgenic mice, which express a genetically encoded calcium indicator, can be used.[10] Alternatively, brain slices from GnRH-GFP mice can be loaded with a chemical calcium-sensitive dye (e.g., Fura-2 AM).

-

Procedure:

-

Brain slices are prepared as described in Protocol 1.

-

The slice is placed in a recording chamber on a fluorescence microscope equipped for ratiometric imaging.

-

A baseline level of fluorescence is established for an identified GnRH neuron.

-

Kisspeptin is applied via perfusion.

-

Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time using a sensitive camera.

-

The change in [Ca2+]i is quantified by analyzing the ratio of fluorescence at different excitation or emission wavelengths.[10]

-

Conclusion

The Kisspeptin-54 signaling pathway in GnRH neurons is a master regulator of the reproductive axis. The binding of kisspeptin to its KISS1R receptor initiates a Gαq/11-mediated cascade that, through the generation of IP3 and DAG, mobilizes intracellular calcium and modulates a suite of ion channels. The resulting activation of TRPC channels and inhibition of Kir channels leads to a powerful and sustained depolarization, driving the neuronal firing necessary for pulsatile GnRH release. Understanding the intricate details of this pathway, from the core signaling components to the precise quantitative effects on neuronal excitability, is paramount for researchers and professionals aiming to develop novel therapeutic strategies for reproductive disorders.

References

- 1. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 3. Kisspeptins and GnRH neuronal signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in clinical applications of kisspeptin-GnRH pathway in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. KoreaMed [koreamed.org]

- 13. Kisspeptin and GnRH Neuronal Excitability: Molecular Mechanisms Driven by 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kisspeptin-GPR54 Signaling in Mouse NO-Synthesizing Neurons Participates in the Hypothalamic Control of Ovulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. jneurosci.org [jneurosci.org]

The Role of Kisspeptin-54 (27-54) in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-54 and its biologically active fragments are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis, acting as key gatekeepers of puberty and reproductive function.[1][2] This technical guide provides a comprehensive overview of the role of Kisspeptin-54, with a focus on its mechanism of action, signaling pathways, and its effects on gonadotropin secretion. Detailed experimental protocols from key human and animal studies are presented, alongside quantitative data summarizing the hormonal responses to Kisspeptin-54 administration. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of reproductive endocrinology.

Introduction

The discovery of the Kiss1 gene and its product, kisspeptin (B8261505), has revolutionized our understanding of the neuroendocrine control of reproduction.[3][4] Mutations in the gene for the kisspeptin receptor, GPR54 (also known as KISS1R), lead to hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility, highlighting the indispensable role of this signaling system.[1][3] Kisspeptins are a family of peptides derived from a 145-amino acid precursor.[5] Kisspeptin-54 is a major circulating form, and shorter fragments, such as Kisspeptin-10, -13, and -14, which share a common C-terminal RF-amide motif, are also biologically active.[5][6] All kisspeptin fragments bind to and activate GPR54 with similar efficacy.[6] This guide will focus on the actions of Kisspeptin-54, a potent stimulator of the HPG axis.[7][8]